![molecular formula C18H10Br4O6-2 B13932420 (E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate](/img/structure/B13932420.png)
(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis (3,5-dibromosalicyl)fumarate involves the reaction of 3,5-dibromosalicylic acid with fumaric acid under specific conditions. The reaction typically requires a dehydrating agent to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of Bis (3,5-dibromosalicyl)fumarate may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Bis (3,5-dibromosalicyl)fumarate undergoes several types of chemical reactions, including:
Acylation: It acts as an acylating agent, particularly for hemoglobin.
Substitution: The bromine atoms in the compound can participate in substitution reactions.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles can be used to replace the bromine atoms under controlled conditions.
Major Products:
Scientific Research Applications
Chemistry: Bis (3,5-dibromosalicyl)fumarate is used to study hemoglobin function and structure by inducing crosslinks at lysine residues .
Biology: In biological research, it is used to investigate the effects of hemoglobin modification on oxygen transport and binding .
Medicine: It also exhibits anti-inflammatory, analgesic, and antipyretic activities .
Industry: In industrial applications, Bis (3,5-dibromosalicyl)fumarate is used in the production of hemoglobin-based oxygen carriers (HBOCs) for blood substitutes .
Mechanism of Action
Bis (3,5-dibromosalicyl)fumarate exerts its effects by cross-linking the beta chains of hemoglobin. This acylation process modifies the hemoglobin structure, enhancing its stability and altering its oxygen-binding properties . The compound targets lysine residues within the hemoglobin molecule, forming stable covalent bonds .
Comparison with Similar Compounds
Diaspirin crosslinked hemoglobin (DCLHb): Another hemoglobin-modifying agent used in blood substitutes.
Glutaraldehyde: A cross-linking agent used in the preparation of HBOCs.
Uniqueness: Bis (3,5-dibromosalicyl)fumarate is unique due to its specific acylating properties and its ability to form stable cross-links with hemoglobin. This makes it particularly useful in medical research and the development of blood substitutes .
Properties
Molecular Formula |
C18H10Br4O6-2 |
|---|---|
Molecular Weight |
641.9 g/mol |
IUPAC Name |
(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate |
InChI |
InChI=1S/C18H12Br4O6/c19-9-1-7(15(23)13(21)5-9)3-11(17(25)26)12(18(27)28)4-8-2-10(20)6-14(22)16(8)24/h1-2,5-6,23-24H,3-4H2,(H,25,26)(H,27,28)/p-2/b12-11+ |
InChI Key |
XZBYHIGGUAKYHF-VAWYXSNFSA-L |
Isomeric SMILES |
C1=C(C=C(C(=C1C/C(=C(/CC2=C(C(=CC(=C2)Br)Br)O)\C(=O)[O-])/C(=O)[O-])O)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=C(CC2=C(C(=CC(=C2)Br)Br)O)C(=O)[O-])C(=O)[O-])O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B13932338.png)
![6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13932350.png)

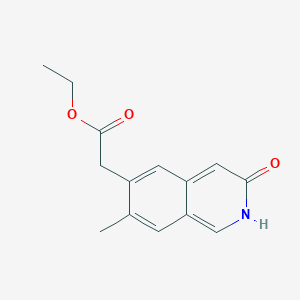
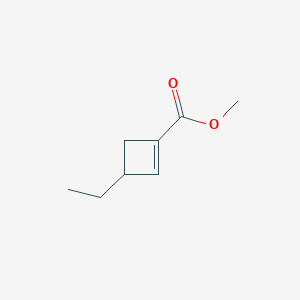
![methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13932372.png)
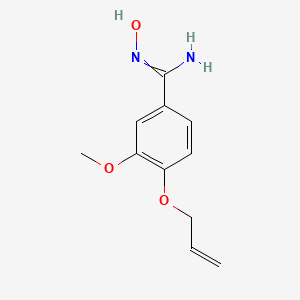
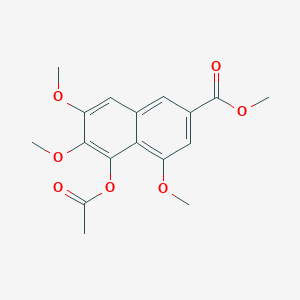
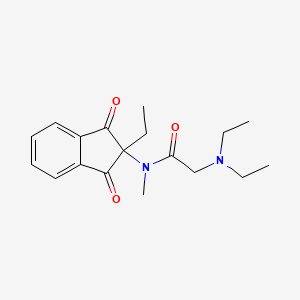
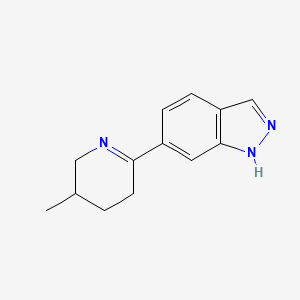
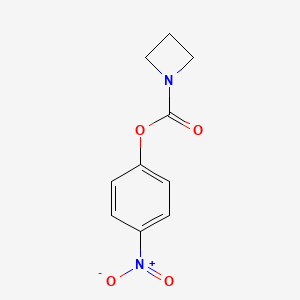

![Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-](/img/structure/B13932417.png)

